4-(1,3,4-Thiadiazol-2-yl)aniline
Overview
Description
“4-(1,3,4-Thiadiazol-2-yl)aniline” is a chemical compound that contains a thiadiazole nucleus. Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazol-2-yl derivatives often involves the reaction between a thiosemicarbazide and carboxylic acid . The compounds are usually characterized using different spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities. Heterocyclic moieties like thiadiazole have diverse activities . The nature and position of substituents on the phenyl rings attached to the thiadiazole ring can significantly affect the inhibitory potency .
Chemical Reactions Analysis
The antifungal activity of the C1 compound, which involves a thiadiazole ring, involves disruption of the cell wall biogenesis . The ring opening of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole results in the formation of a thioketene intermediate that reacts with an O- or N-nucleophile .
Scientific Research Applications
Corrosion Inhibition
4-(1,3,4-Thiadiazol-2-yl)aniline derivatives have been studied for their effectiveness as corrosion inhibitors. Udhayakala et al. (2013) conducted quantum chemical studies on thiadiazolines, including 4-chloro-N-(5-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)aniline, revealing their potential as corrosion inhibitors for mild steel in acidic mediums (Udhayakala et al., 2013).
Antimicrobial Properties
1,3,4-Thiadiazole compounds have shown promise in antimicrobial activities. Başoğlu et al. (2012) synthesized linezolid-like molecules, including derivatives of 3-Fluoro-4-(morpholin-4-yl)aniline, and evaluated their antimicrobial activities, demonstrating significant antitubercular activities (Başoğlu et al., 2012). Similarly, Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine and found them to exhibit DNA protective abilities and antimicrobial activity against S. epidermidis (Gür et al., 2020).
Electronic and Optical Materials
Compounds with a 1,3,4-thiadiazole core, including derivatives of N,N-dimethyl-4-[(7-nitrobenzo[c][1,2,5]thiadiazol-4-yl)ethynyl]aniline, have been explored for their potential in electronic and optical materials. Chen et al. (2011) reported the synthesis and characterization of charge-transfer chromophores derived from such compounds, revealing their potential for electronic and optical applications (Chen et al., 2011).
Anticancer Research
1,3,4-Thiadiazole compounds have been evaluated for their anticancer properties. Noolvi et al. (2012) synthesized 2,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazoles from 5-substituted-1,3,4-thiadiazol-2-amine, with certain compounds exhibiting significant in vitro anticancer activity (Noolvi et al., 2012).
Aggregation and Molecular Organization
The aggregation behavior of thiadiazole derivatives, including 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, has been studied by Kluczyk et al. (2016), revealing insights into the molecular organization and potential applications in nanotechnology and material science (Kluczyk et al., 2016).
Photosensitizer in Photodynamic Therapy
1,3,4-Thiadiazole derivatives, such as those synthesized by Pişkin et al. (2020), have shown potential as photosensitizers in photodynamic therapy, particularly for the treatment of cancer (Pişkin et al., 2020).
Coordination Chemistry and Crystal Engineering
1,3,4-Thiadiazoles, including allyl derivatives, have been explored in coordination chemistry and crystal engineering, as shown by Ardan et al. (2017), who synthesized and characterized new crystalline copper(I) π-complexes using 1,3,4-thiadiazoles (Ardan et al., 2017).
Solvent Effects on Molecular Behavior
Matwijczuk et al. (2016) studied the effects of solvent polarizability on molecular aggregation in 1,3,4-thiadiazole derivatives, providing valuable insights into the solvent-induced behavior of these compounds (Matwijczuk et al., 2016).
Nanoparticle Design and Application
Lv et al. (2017) explored the design of nanoparticles using monomers like aniline and 2,5-dimercapto-1,3,4-thiadiazole, demonstrating their potential application in Li-S batteries or self-healing systems for corrosion protection (Lv et al., 2017).
Heterocyclic Synthesis Methods
Zaleska et al. (2003) reported new methods for synthesizing various thiadiazole derivatives, contributing to the field of heterocyclic chemistry (Zaleska et al., 2003).
Biological and Pharmacological Activities
Matysiak (2015) reviewed the biological and pharmacological activities of 1,3,4-thiadiazole-based compounds, highlighting their diverse therapeutic potentials (Matysiak, 2015).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 4-(1,3,4-Thiadiazol-2-yl)aniline are pathogenic fungi and bacteria . This compound has shown significant activity against these pathogens, making it a potent antimicrobial agent .
Mode of Action
This compound interacts with its targets by disrupting essential biological processes. For instance, in fungi, it disrupts cell wall biogenesis, leading to changes in cell shape and size . This disruption prevents the cells from maintaining their characteristic shape, leading to the formation of giant cells and flocculation .
Biochemical Pathways
The action of this compound affects several biochemical pathways. In fungi, it disrupts the synthesis of key cell wall components such as chitin and β (1→3) glucans . This disruption leads to an uneven distribution of these components, increased sensitivity to substances interacting with wall polymerization, and ultimately, impaired cell wall integrity .
Action Environment
The action of this compound can be influenced by environmental factors. It’s worth noting that the mesoionic nature of 1,3,4-thiadiazoles allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities , suggesting that the cellular environment could play a role in the compound’s action.
Biochemical Analysis
Biochemical Properties
4-(1,3,4-Thiadiazol-2-yl)aniline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules It has been shown to inhibit certain enzymes, such as tyrosinase, which is involved in melanin synthesisAdditionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic proteins. This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under physiological conditions, with minimal degradation over time. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing tumor growth and improving metabolic function. At high doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and altered metabolic homeostasis. Additionally, this compound can affect the levels of key metabolites, such as ATP and NADH, influencing cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles .
Properties
IUPAC Name |
4-(1,3,4-thiadiazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCAXUAPNVLRDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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